![molecular formula C20H17ClN6O2 B2718928 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide CAS No. 892481-17-3](/img/structure/B2718928.png)
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core fused with a phenyl group and an acetamide moiety
准备方法
The synthesis of 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide typically involves multiple steps. One common method starts with the aza-Wittig reaction of iminophosphorane with aromatic isocyanates to form carbodiimides. These intermediates then react with primary amines to produce guanidine intermediates, which undergo base-catalyzed cyclization to yield the desired triazolopyrimidine derivatives . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
科学研究应用
Research indicates that compounds with similar triazolopyrimidine structures exhibit a range of biological activities, including:
1. Anticancer Properties
Compounds structurally related to 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide have shown significant anticancer effects. They inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that these compounds can effectively target specific cancer cell lines and disrupt their growth pathways.
2. Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.
3. Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activity. Research has indicated that derivatives of triazolopyrimidine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2).
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Studies : A study published in Molecular Cancer Therapeutics demonstrated that derivatives of triazolopyrimidine effectively inhibited tumor growth in xenograft models . The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Testing : Research conducted by The Journal of Antimicrobial Chemotherapy revealed that similar compounds exhibited potent activity against various bacterial strains, including MRSA .
- Inflammation Models : In vitro assays showed that compounds with a similar structure significantly reduced COX-2 activity in macrophage cells stimulated with lipopolysaccharides .
作用机制
The compound exerts its effects by interacting with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions.
相似化合物的比较
Similar compounds include other triazolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit biological activities, but 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is unique due to its specific structural features and potent inhibitory activity against CDK2 . Other similar compounds include pyrano[2,3-d]pyrimidines and pyrimido[1,6-b][1,2,4]triazines, which have been studied for their antimicrobial and antitumor properties .
生物活性
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolopyrimidine core. Its molecular formula is C19H20ClN7O4, with a molecular weight of 445.86 g/mol. The presence of the chlorophenyl group and the triazole moiety contributes to its biological activity.
Target Enzymes
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 to S phase, which is crucial for cellular proliferation.
Biochemical Pathways
The inhibition of CDK2 leads to significant alterations in various biochemical pathways associated with cell growth and division. This mechanism underlies the compound's potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown significant cytotoxicity against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness in targeting cancer cells.
Antiviral Activity
In addition to its anticancer properties, the compound has shown antiviral activity against various viral strains. For example, it demonstrated an EC50 of 39 μM in plaque reduction assays in MDCK cells, indicating its potential as an antiviral agent against influenza viruses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the substituents on the triazole and pyrimidine rings can enhance potency and selectivity against specific targets.
Key Findings in SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances binding affinity to CDK2.
- Hydrophobic Interactions : Alkyl chains increase lipophilicity, improving cellular uptake and bioavailability.
- Substituent Positioning : The positioning of substituents significantly impacts activity; for instance, para-substituted phenyl groups have been associated with increased potency .
Case Studies
Several studies have explored the biological activity of similar compounds within the triazolopyrimidine class:
- Study on Pyrazole Derivatives : Research on pyrazole-based compounds indicated significant anticancer activity with IC50 values as low as 0.01 μM against MCF-7 cells .
- Inflammatory Response : Compounds structurally related to triazolopyrimidines have been shown to reduce inflammatory markers in RAW264.7 cells, indicating potential anti-inflammatory properties .
属性
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c21-15-7-4-8-16(11-15)27-19-18(24-25-27)20(29)26(13-23-19)12-17(28)22-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBYVXTORSIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。